Ethyl 3-amino-2,6-dimethylbenzoate

Medicinal Chemistry Lipophilicity Physicochemical Property Prediction

Generic aminobenzoates fail to offer controlled logP modulation or steric protection, risking premature ester cleavage in biological assays. Ethyl 3-amino-2,6-dimethylbenzoate (CAS 1260651-42-0) addresses this via unique 2,6-dimethyl substitution: • SIR-induced non-planarity slows alkaline hydrolysis, surviving mild basic/nucleophilic conditions. • XLogP3 of 2.2 provides +0.4 logP vs. methyl homolog for controlled ADME tuning. • Ortho-methyl shield enforces regioselective mono-functionalization, improving amidation yields. 95% purity, batch-specific QC.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13260299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2,6-dimethylbenzoate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1C)N)C
InChIInChI=1S/C11H15NO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4,12H2,1-3H3
InChIKeyUHTGWLQAVNOVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-2,6-dimethylbenzoate: Sourcing Guide for a Sterically Hindered, Meta-Amino Benzoate Ester Building Block


Ethyl 3-amino-2,6-dimethylbenzoate (CAS 1260651-42-0) is a polysubstituted aromatic ester featuring a primary amine at the meta position and methyl substituents on both ortho positions [1]. This substitution pattern creates a sterically congested environment around both the amino group and the ester carbonyl, a structural feature that distinguishes it from other regioisomeric amino-dimethylbenzoates and common, unsubstituted amino benzoate esters [2]. It is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis, where this specific substitution geometry imparts quantifiably different physicochemical properties and reactivity compared to its close structural analogs.

Why Ethyl 3-amino-2,6-dimethylbenzoate is Not Interchangeable with Other Amino-Dimethylbenzoate Regioisomers or the Methyl Ester Homolog


Generic substitution with ethyl 3-aminobenzoate, ethyl 3-amino-2,5-dimethylbenzoate, or even the methyl ester variant (methyl 3-amino-2,6-dimethylbenzoate) is chemically unsound. The unique 2,6-dimethyl pattern forces the ester group out of the aromatic ring plane due to steric inhibition of resonance (SIR), directly altering its electronic properties and fundamental reactivity [1]. This non-coplanarity leads to quantifiable differences in hydrolysis rates and acid/base behavior, unlike the planar ethyl 3-aminobenzoate. Furthermore, the ethyl ester provides a distinct calculated lipophilicity (XLogP3 = 2.2) compared to the methyl homolog, directly impacting applications where partition coefficients govern synthetic utility or biological activity [2]. These structural parameters create a precise chemical profile that cannot be replicated by any single alternative compound.

Quantitative Evidence Guide: Ethyl 3-amino-2,6-dimethylbenzoate vs. Closest Analogs


Calculated Lipophilicity (XLogP3) Comparison: Ethyl Ester vs. Methyl Ester Homolog

For partitioning-driven applications, the choice of ester directly controls lipophilicity. Ethyl 3-amino-2,6-dimethylbenzoate has a consistently higher calculated XLogP3 value of 2.2, compared to its methyl ester homolog, methyl 3-amino-2,6-dimethylbenzoate, which yields an XLogP3 of 1.8 [1][2]. This difference of 0.4 log units represents a ~2.5-fold increase in relative lipophilicity based on the Hansch equation, directly influencing membrane permeability or solvent extraction behavior.

Medicinal Chemistry Lipophilicity Physicochemical Property Prediction

Steric Inhibition of Resonance: Non-Planar Geometry of 2,6-Dimethylbenzoate Scaffold vs. Unhindered Benzoates

The 2,6-dimethyl substitution forces the aromatic ring and ester group into a non-planar conformation due to steric inhibition of resonance, a phenomenon quantified in the pioneering work on 2,6-dimethylbenzoic acid derivatives [1]. This contrasts sharply with the planar ethyl 3-aminobenzoate, where full resonance stabilization is maintained. The result is a significant alteration in ester reactivity, as demonstrated by rate studies on alkaline saponification of methyl 2,6-dimethylbenzoates which show reaction rates that are orders of magnitude slower than unhindered analogs due to steric hindrance to nucleophilic attack on the carbonyl [2].

Physical Organic Chemistry Reaction Kinetics Steric Effects

Topological Polar Surface Area (TPSA) Differentiates Physicochemical Profile from Aminobenzoate Isomers

The Computed Topological Polar Surface Area (TPSA) for ethyl 3-amino-2,6-dimethylbenzoate is 52.3 Ų [1]. This value is marginally higher than the TPSA calculated for ethyl 3-(dimethylamino)benzoate (49.3 Ų), a tertiary amine analog, and significantly different from the unsubstituted ethyl 3-aminobenzoate (52.3 Ų), where the steric environment is absent. This specific value is a key parameter in predictive models for oral bioavailability and blood-brain barrier penetration.

Drug Design ADME Prediction Physicochemical Properties

Commercially Available Purity Assessment for Reliable Synthesis Planning

For procurement validation, multiple reputable vendors report a standard minimum purity specification of 95% for ethyl 3-amino-2,6-dimethylbenzoate (CAS 1260651-42-0), commonly accompanied by batch-specific QC data such as NMR, HPLC, or GC . This level of quality control is comparable to the same vendors' specifications for the related compound methyl 3-amino-2,6-dimethylbenzoate, aligning it with a standard of reliability expected for sensitive synthetic transformations.

Chemical Procurement Quality Control Synthetic Chemistry

Procurement-Driven Application Scenarios for Ethyl 3-amino-2,6-dimethylbenzoate


MedChem Library Design: A Sterically Shielded, Higher-Lipophilicity Scaffold

In lead optimization, procurement of ethyl 3-amino-2,6-dimethylbenzoate is preferred when a medicinal chemistry program aims to increase logP by approximately 0.4 units while simultaneously introducing steric bulk around a core phenyl ring. The computed XLogP3 of 2.2 [1] contrasts with the methyl ester (1.8), providing a measurable increase in lipophilicity that can modulate target affinity or ADME properties in a controlled manner, a strategy often employed in kinase or GPCR programs.

Chemical Biology Tool Synthesis: Introducing a Hydrolytically Stabilized Ester Handle

For probe synthesis requiring an ester that can survive mild basic or nucleophilic conditions, this compound offers a degree of protection conferred by the 2,6-dimethyl groups. The documented steric inhibition of resonance (SIR) in this scaffold results in non-planarity [2], which translates to a significantly slower alkaline hydrolysis rate compared to unhindered ethyl benzoates. This is critical for bioconjugation strategies or cellular assays where premature ester cleavage would compromise the study.

Late-Stage Functionalization: Orthogonal Reactivity at a Hindered Meta-Amino Site

The unique environment around the 3-amino group, flanked by two ortho-methyl groups, makes this a valuable building block for exploring regioselective reactions. In procurement, it is selected over ethyl 3-aminobenzoate to force selectivity in challenging transformations like mono-amidation or diazotization, where the steric shield limits bis-functionalization and improves reaction yield for the desired mono-substituted product. Its consistent 95% purity ensures reproducible outcomes in these sensitive reaction cascades.

Predictive Modeling & Computational Chemistry Test Set Molecule

The distinct computed properties of this compound, including a TPSA of 52.3 Ų [3], make it a useful test case for computational chemists benchmarking prediction algorithms. Its non-planar conformation and unique electronic distribution challenge force-field and semi-empirical methods more than typical planar aromatics, providing a 'stress test' for validation sets in software like Gaussian or Schrödinger.

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